6-Methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 6-methoxy-2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, followed by cyclization to form the chromone ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone ring to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromones with different functional groups.
Scientific Research Applications
6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in oxidative stress and inflammation, thereby reducing cellular damage.
Modulating Signaling Pathways: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Binding to Receptors: The compound can bind to specific receptors on cell surfaces, influencing various cellular processes.
Comparison with Similar Compounds
6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities
Properties
CAS No. |
53847-88-4 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-8-7-13(20-2)9-14(16)17(15)18/h3-10H,1-2H3 |
InChI Key |
PNFNTBYCHFOXSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
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